molecular formula C8H11BClNO3 B2609318 2-Chloro-6-isopropoxypyridine-4-boronic acid CAS No. 2377609-76-0

2-Chloro-6-isopropoxypyridine-4-boronic acid

Cat. No.: B2609318
CAS No.: 2377609-76-0
M. Wt: 215.44
InChI Key: PXGUPTRUPWZXNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropoxypyridine-4-boronic acid typically involves the reaction of 2-chloro-6-isopropoxypyridine with a boron-containing reagent under specific conditions. One common method is the use of boronic esters as intermediates, which can be formed and subsequently hydrolyzed to yield the desired boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropoxypyridine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-6-isopropoxypyridine-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropoxypyridine-4-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the organic group from boron to palladium, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the pyridine ring.

Comparison with Similar Compounds

2-Chloro-6-isopropoxypyridine-4-boronic acid can be compared with other boronic acids, such as:

The unique combination of substituents in this compound enhances its reactivity and selectivity in various chemical transformations, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGUPTRUPWZXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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